molecular formula C13H17NO4 B3059021 2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid CAS No. 93709-65-0

2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid

Cat. No.: B3059021
CAS No.: 93709-65-0
M. Wt: 251.28 g/mol
InChI Key: GCNXSZNMYYPFGF-NSHDSACASA-N
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Description

2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid is an organic compound that features a benzoylamino group attached to a butyric acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid typically involves the reaction of 4-methoxybenzoyl chloride with an appropriate amine under nucleophilic addition–elimination conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The resulting intermediate is then subjected to further reactions to introduce the butyric acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzoylamino group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-hydroxy-benzoylamino-3-methyl-butyric acid.

    Reduction: Formation of 4-methoxy-benzylamine-3-methyl-butyric acid.

    Substitution: Formation of various substituted benzoylamino derivatives.

Scientific Research Applications

2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid is unique due to the presence of both the methoxybenzoyl and butyric acid groups, which confer distinct chemical and biological properties

Properties

CAS No.

93709-65-0

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

(2S)-2-[(4-methoxybenzoyl)amino]-3-methylbutanoic acid

InChI

InChI=1S/C13H17NO4/c1-8(2)11(13(16)17)14-12(15)9-4-6-10(18-3)7-5-9/h4-8,11H,1-3H3,(H,14,15)(H,16,17)/t11-/m0/s1

InChI Key

GCNXSZNMYYPFGF-NSHDSACASA-N

SMILES

CC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)OC

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)OC

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)OC

sequence

V

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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